

DS88790512 for Basic Research Applications: An In-depth Technical Guide

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Compound of Interest

Compound Name: DS88790512

Cat. No.: B10819894

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Abstract

DS88790512 is a potent, selective, and orally bioavailable blocker of the transient receptor potential canonical 6 (TRPC6) ion channel.^[1] Developed by Daiichi-Sankyo Co., Ltd., this bicyclo[4.3.0]nonane derivative has emerged as a valuable tool for investigating the physiological and pathological roles of TRPC6. This document provides a comprehensive technical overview of **DS88790512**, including its pharmacological data, detailed experimental protocols for its characterization, and a depiction of its relevant signaling pathway and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of **DS88790512**.

Table 1: In Vitro Activity and Selectivity of **DS88790512**

Target	Assay Type	IC50 (nM)	Reference
TRPC6	Calcium Influx	11	[1]
hERG	Electrophysiology	>100,000	[1]
hNav1.5	Electrophysiology	>300,000	[1]

Table 2: In Vivo Pharmacokinetic Profile of **DS88790512** in Mice

Parameter	Route of Administration	Dose (mg/kg)	Value	Units	Reference
Cmax	Oral	10	260	nM	
AUC	Oral	10	1000	nM*h	
T1/2	Oral	10	2.9	h	
Bioavailability	Oral	10	50	%	
Vd	Intravenous	10	24	L/kg	
CL	Intravenous	10	180	mL/min/kg	

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **DS88790512**. These protocols are based on established techniques in the field and are intended to serve as a guide for researchers.

TRPC6 Inhibition Assay (Calcium Influx)

This protocol describes a method to determine the inhibitory activity of **DS88790512** on TRPC6 channels using a fluorescent calcium indicator.

Materials:

- HEK293 cells stably expressing human TRPC6

- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
- Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)
- **DS88790512**
- 96-well or 384-well black, clear-bottom assay plates
- Fluorescence plate reader with kinetic measurement capabilities

Procedure:

- **Cell Plating:** Seed the TRPC6-expressing HEK293 cells into the assay plates at a suitable density and allow them to adhere overnight.
- **Dye Loading:** Prepare a loading solution containing the fluorescent calcium indicator and Pluronic F-127 in the assay buffer. Remove the cell culture medium from the plates and add the loading solution to each well.
- **Incubation:** Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature to allow for de-esterification of the dye.
- **Compound Addition:** Prepare serial dilutions of **DS88790512** in the assay buffer. Add the compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
- **Agonist Stimulation and Signal Detection:** Place the assay plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add the TRPC6 agonist OAG to all wells to stimulate calcium influx and immediately begin kinetic measurement of the fluorescence signal.

- **Data Analysis:** The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the percent inhibition of the agonist-induced calcium influx for each concentration of **DS88790512**. Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

hERG and hNav1.5 Selectivity Assays (Automated Patch Clamp)

This protocol outlines a general procedure for assessing the off-target effects of **DS88790512** on hERG and hNav1.5 ion channels using an automated patch-clamp system.

Materials:

- CHO or HEK293 cells stably expressing either human hERG or hNav1.5 channels.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- External and internal recording solutions specific for each channel.[\[2\]](#)
- **DS88790512**
- Automated patch-clamp platform (e.g., QPatch, IonWorks, or similar)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Positive control compounds for hERG (e.g., dofetilide) and hNav1.5 (e.g., lidocaine).

Procedure:

- **Cell Preparation:** Harvest the cells expressing the target ion channel and prepare a cell suspension according to the automated patch-clamp system's specifications.
- **System Setup:** Prime the system with the appropriate external and internal recording solutions.
- **Cell Sealing and Whole-Cell Configuration:** The automated system will capture individual cells and establish a giga-ohm seal, followed by membrane rupture to achieve the whole-cell patch-clamp configuration.
- **Voltage Protocol and Current Recording:** Apply a specific voltage-clamp protocol to elicit the characteristic currents for either hERG or hNav1.5. Record baseline currents.

- **Compound Application:** Perfuse the cells with increasing concentrations of **DS88790512**. Allow for sufficient time at each concentration for the drug effect to reach a steady state.
- **Data Acquisition:** Record the ion channel currents at each compound concentration.
- **Data Analysis:** Measure the peak current amplitude at each concentration and calculate the percentage of current inhibition relative to the baseline. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for evaluating the pharmacokinetic properties of **DS88790512** in mice following oral administration.

Materials:

- Male CD-1 or C57BL/6 mice.[\[5\]](#)
- **DS88790512**
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- Analytical method for quantifying **DS88790512** in plasma (e.g., LC-MS/MS)

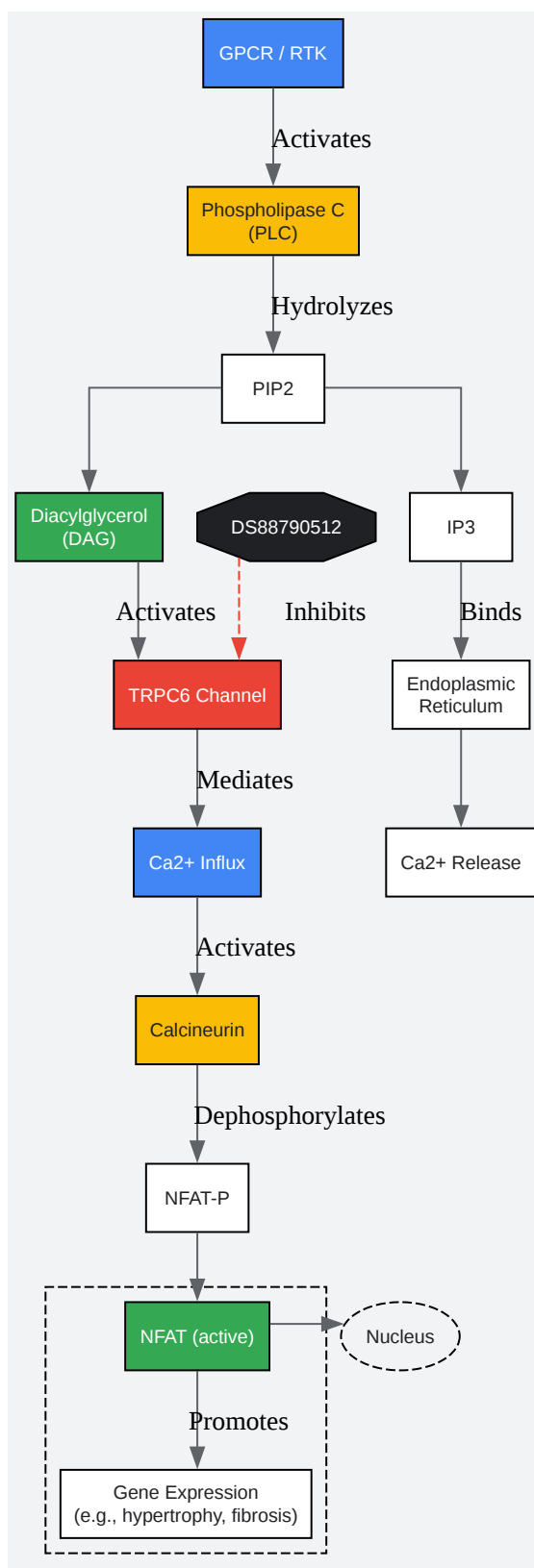
Procedure:

- **Animal Acclimation:** Acclimate the mice to the housing conditions for at least one week before the experiment.
- **Dosing:** Fast the mice overnight prior to dosing. Administer **DS88790512** via oral gavage at the desired dose (e.g., 10 mg/kg).
- **Blood Sampling:** Collect blood samples from a subset of mice at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

- Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
- Sample Analysis: Analyze the plasma samples to determine the concentration of **DS88790512** using a validated analytical method.
- Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including C_{max}, T_{max}, AUC, T_{1/2}, and oral bioavailability (requires a separate intravenous dosing group for comparison).

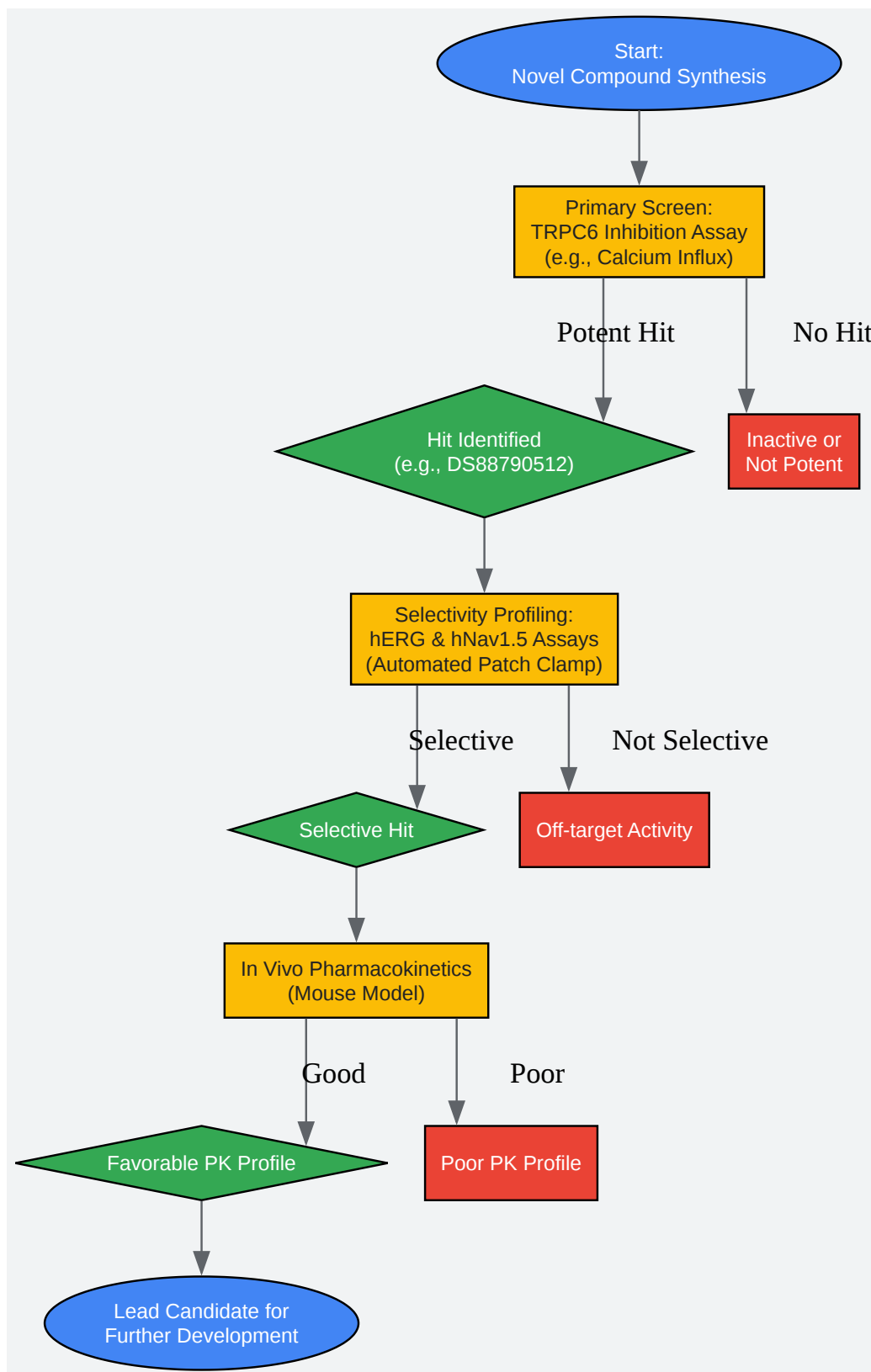
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRPC6 signaling pathway and a typical experimental workflow for characterizing a TRPC6 inhibitor like **DS88790512**.



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Caption: TRPC6 signaling pathway and the inhibitory action of **DS88790512**.



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